molecular formula C9H10ClNO2 B1408581 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1820687-69-1

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No. B1408581
M. Wt: 199.63 g/mol
InChI Key: XYELLFNQWWRNGP-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is consistently upregulated across multiple cancer types .


Synthesis Analysis

The synthesis of this compound has been described in a structure-first approach to the discovery of PYCR1 inhibitors . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction . The InChI code for this compound is 1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1 .


Physical And Chemical Properties Analysis

The physical form of this compound is a white solid . It has a molecular weight of 199.64 . The storage temperature is 2-8°C .

Scientific Research Applications

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound that has garnered attention in scientific research due to its unique structural and chemical properties. This compound, characterized by the presence of a cyclopropane ring and a pyridine moiety, exhibits a range of chemical behaviors and potential applications across various fields, including organic synthesis, medicinal chemistry, and material science. Despite the specificity of the query, direct studies focusing on this exact chemical were not found. However, insights can be drawn from related research on cyclopropane-containing compounds and pyridine derivatives to understand its potential applications.

Cyclopropane Derivatives in Organic Synthesis

Research on cyclopropane derivatives, such as the synthesis and chemical behavior of hexasubstituted pyrazolines, highlights the utility of cyclopropane structures in developing structurally unique compounds with potential biological activities. Cyclopropanes are known for their high ring strain, which facilitates unique reactions and makes them valuable building blocks in organic synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013). Additionally, [2+1]-type cyclopropanation reactions provide a method for constructing cyclopropane rings, indicating the versatility of cyclopropane-containing compounds in synthetic chemistry (Kamimura, 2014).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives play a significant role in medicinal chemistry, evidenced by their wide range of biological activities. These derivatives exhibit antifungal, antibacterial, antioxidant, and anticancer properties, among others. The versatility of pyridine as a core structure in drug design is due to its ability to engage in various types of interactions with biological targets, making it a scaffold of choice in the development of new therapeutic agents (Abu-Taweel et al., 2022). Furthermore, pyridine-based Cu(II) complexes have been explored for their enhanced anticancer potency, showcasing the potential of pyridine derivatives in augmenting the efficacy of metal-based therapeutics (Alshamrani, 2023).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELLFNQWWRNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

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